molecular formula C29H23FN2O5S B2975437 N-(2-benzoyl-4-methylphenyl)-2-(2-((4-fluorophenyl)sulfonyl)acetamido)benzamide CAS No. 922629-79-6

N-(2-benzoyl-4-methylphenyl)-2-(2-((4-fluorophenyl)sulfonyl)acetamido)benzamide

Cat. No.: B2975437
CAS No.: 922629-79-6
M. Wt: 530.57
InChI Key: RFLZVCIRBATRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-methylphenyl)-2-(2-((4-fluorophenyl)sulfonyl)acetamido)benzamide is a synthetic benzamide derivative characterized by a multi-substituted aromatic framework. Its structure features:

  • A 2-benzoyl-4-methylphenyl group attached to the benzamide nitrogen, providing steric bulk and hydrophobic interactions.
  • A 4-fluorophenylsulfonyl moiety linked via an acetamido spacer, introducing electronegative and sulfonamide-based polarity.
  • A central benzamide scaffold, common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23FN2O5S/c1-19-11-16-26(24(17-19)28(34)20-7-3-2-4-8-20)32-29(35)23-9-5-6-10-25(23)31-27(33)18-38(36,37)22-14-12-21(30)13-15-22/h2-17H,18H2,1H3,(H,31,33)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLZVCIRBATRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2-(2-((4-fluorophenyl)sulfonyl)acetamido)benzamide, with CAS number 898405-64-6, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C23H20FNO4S
  • Molecular Weight : 425.5 g/mol
  • Structure : The compound features a benzamide core with various substituents that may influence its biological activity.

The biological activity of this compound can be attributed to its structural components, particularly the sulfonamide and benzamide moieties. These groups are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit specific kinases, which are crucial in cancer cell proliferation.
  • Modulation of Gene Expression : The compound may affect transcription factors that regulate genes involved in apoptosis and cell cycle progression.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, particularly in inhibiting the growth of certain cancer cell lines.
  • Antimicrobial Properties : Some benzamide derivatives have shown effectiveness against bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorInhibition of cancer cell proliferation
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
Enzyme InhibitionPotential inhibition of kinase activity

Case Studies

  • Antitumor Efficacy : A study involving a series of benzamide derivatives demonstrated that modifications similar to those present in this compound resulted in significant inhibition of tumor growth in vitro and in vivo models. The study highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways.
  • Microbial Resistance : Another investigation focused on the antimicrobial properties of sulfonamide-containing compounds. It was found that certain derivatives exhibited significant antibacterial activity, suggesting that the target compound may also possess similar properties.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl vs. Thioether Groups : The target compound’s 4-fluorophenylsulfonyl group may improve solubility and metabolic stability compared to benzoxazole-thioether analogs (e.g., 12c, 8e), which rely on sulfur-mediated hydrophobicity .
  • Fluorine Substitution : The 4-fluoro group in the target compound mirrors bioactive analogs (e.g., ), where fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets.

Mechanistic and Cytotoxicity Insights

  • Apoptosis Induction: Analogs like 12c and 8e induce apoptosis via BAX/Bcl-2 modulation and caspase-3 activation .
  • Kinase Inhibition : Compounds with sulfonamide motifs (e.g., ) show kinase inhibitory activity. The target compound’s sulfonylacetamido linkage could mimic ATP-binding motifs in kinases like VEGFR-2.

Physicochemical Properties

Property Target Compound (Inferred) Compound 12c Compound 8e
LogP ~3.5 (moderate lipophilicity) 2.8 3.1
Hydrogen Bond Acceptors 6 5 7
Molecular Weight ~550 g/mol 489 g/mol 512 g/mol

Note: The target compound’s higher molecular weight and sulfonamide group may reduce cell permeability compared to smaller analogs like 12c.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.